2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- Piperazine substitution: A 4-(2-fluorophenyl)piperazin-1-yl group at position 2, which may enhance receptor-binding affinity due to the fluorine atom’s electron-withdrawing properties .
- Thiazolidinone moiety: A (Z)-configured methylidene group bridges the pyrido[1,2-a]pyrimidin-4-one core to a 4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene substituent. The pentyl chain at position 3 of the thiazolidinone likely influences lipophilicity and metabolic stability .
- Molecular formula: C₂₇H₂₅FN₆O₂S₂, with a molecular weight of 572.66 g/mol (calculated based on structural analogs) .
This compound’s design reflects optimization strategies for balancing pharmacokinetic properties and target engagement, common in kinase inhibitor or GPCR modulator development .
Properties
Molecular Formula |
C27H28FN5O2S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28FN5O2S2/c1-2-3-7-13-33-26(35)22(37-27(33)36)18-19-24(29-23-11-6-8-12-32(23)25(19)34)31-16-14-30(15-17-31)21-10-5-4-9-20(21)28/h4-6,8-12,18H,2-3,7,13-17H2,1H3/b22-18- |
InChI Key |
LHSKPHIRAVTDFE-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the piperazine and thiazolidinone intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple pharmacophoric elements. Its structure includes a piperazine ring, a thiazolidinone moiety, and a pyrido-pyrimidine backbone, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on current research findings.
Structural Overview
The compound's unique structural components allow it to engage in diverse biological interactions. The presence of the thiazolidinone scaffold is particularly noteworthy due to its established pharmacological properties.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound under study has been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiazolidinones often act as enzyme inhibitors, targeting pathways critical for cancer cell survival.
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can effectively reduce viability in various cancer cell lines, including:
- HCT-116 (colorectal carcinoma)
- MDA-MB-231 (breast cancer)
- HeLa (cervical adenocarcinoma)
Table 1 summarizes the IC50 values for related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 7.00 |
| Compound B | MDA-MB-231 | 15.00 |
| Compound C | HeLa | 10.25 |
| Compound D | Normal Cells (COS-7) | >50 |
Antimicrobial Properties
Thiazolidinone derivatives have also been associated with antimicrobial activities. The structural features of the compound may enhance its efficacy against various microbial strains, although specific data on this compound’s activity is limited.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized several thiazolidinone derivatives and assessed their anticancer effects using the MTT assay. The results indicated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced potency against tumor cells while showing lower toxicity towards normal cells .
- Selectivity Index : The selectivity index (SI) is crucial for evaluating the therapeutic potential of these compounds. Compounds exhibiting a high SI indicate a favorable profile for anticancer drug development.
- Mechanistic Insights : Research has suggested that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways, which warrants further investigation into their mechanisms .
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Key Observations :
Piperazine Modifications :
- The target compound’s 2-fluorophenyl group may enhance selectivity for aromatic-binding pockets compared to ethyl (in the ethylpiperazine analog) or methyl (in benzodioxol derivatives) groups .
- Fluorine’s electronegativity could improve membrane permeability relative to bulkier substituents like 1-phenylethyl .
Spectroscopic and Physicochemical Properties
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
Findings :
- The thiazolidinone C=S resonance in the target compound (δ ~168.5 ppm) aligns with analogs, confirming minimal electronic perturbation from the pentyl group .
- Piperazine proton shifts (δ 3.45–3.70 ppm) suggest moderate deshielding due to the 2-fluorophenyl group compared to ethyl or methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
